molecular formula C5H6BrN3O B7776108 2-amino-5-bromo-6-methyl-1H-pyrimidin-4-one

2-amino-5-bromo-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7776108
M. Wt: 204.02 g/mol
InChI Key: ADLWOFHKMXUDKF-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-hydroxy-6-methylpyrimidine: is a chemical compound with the molecular formula C5H6BrN3O .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-4-hydroxy-6-methylpyrimidine typically involves the bromination of 4-hydroxy-6-methylpyrimidine followed by amination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Amino-5-bromo-4-hydroxy-6-methylpyrimidine is used as a precursor in the synthesis of various heterocyclic compounds.

Biology: The compound has been studied for its ability to induce high levels of serum interferon in biological systems. This property makes it a candidate for research in immunology and antiviral therapies .

Medicine: In medicinal chemistry, 2-Amino-5-bromo-4-hydroxy-6-methylpyrimidine is explored for its potential as a precursor to novel gonadotropin-releasing hormone receptor antagonists. These antagonists have applications in the treatment of hormone-related disorders .

Industry: The compound’s unique chemical properties make it valuable in the development of specialty chemicals and materials. It is used in the synthesis of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-hydroxy-6-methylpyrimidine involves its interaction with specific molecular targets. In biological systems, it can induce the production of interferon by activating certain signaling pathways. The exact molecular targets and pathways involved in this process are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-bromo-4-hydroxy-6-methylpyrimidine is unique due to the presence of the bromine atom, which imparts distinct chemical properties. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

2-amino-5-bromo-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLWOFHKMXUDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=C(N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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